![molecular formula C11H16Cl3NO2 B4616163 2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)
2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride
Overview
Description
This compound belongs to a class of organic chemicals that feature a benzylamino group attached to an ethoxyethanol backbone, with specific interest due to its potential applications in various fields of chemistry and biochemistry. While the specific research on this compound is scarce, related compounds have been studied for their structural, synthetic, and reactive properties, providing a context for understanding its chemical behavior.
Synthesis Analysis
Although direct synthesis information on "2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride" was not found, related compounds provide insight into potential synthetic routes. For example, the synthesis of related compounds involves steps like protection of amino groups, condensation reactions, and subsequent deprotection steps to yield the desired product with high specificity and yield (Wu, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction. These studies reveal detailed geometric configurations, including bond lengths, angles, and planarity of specific groups, contributing to our understanding of the structural features that might influence the chemical behavior of "2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride" (Glusker et al., 1975).
Chemical Reactions and Properties
Related research on chemical reactions and properties of similar compounds often focuses on their reactivity under various conditions, such as the formation of Schiff bases and the hydrolysis of ester groups in the presence of metal complexes. These studies provide a foundation for understanding the reactive sites and potential chemical transformations that "2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride" might undergo (Bekircan & Bektaş, 2008).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. While specific data on "2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride" is not readily available, studies on structurally related compounds can provide insights into expected physical behaviors and stability under various environmental conditions.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical species, and stability, are essential for determining the compound's applications and safety. Research on similar compounds, such as their electrochemical behavior and interaction with metal ions, can offer valuable information on the chemical properties that might be exhibited by "2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride" and how these properties could be harnessed or managed in practical applications (Caram, Mirífico, & Vasini, 1994).
Scientific Research Applications
Synaptic Effects and Neurotransmission
Ethanol and its derivatives have been shown to interact with various cellular and molecular targets, significantly impacting synaptic function. Ethanol's acute and chronic effects on synaptic transmission involve the modulation of proteins crucial for neurotransmitter release and reception. These interactions influence behaviors related to ethanol consumption, including intoxication, tolerance, and dependence (Lovinger & Roberto, 2023). Given the structural similarities, 2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride could potentially exhibit similar neuromodulatory effects, warranting further investigation into its synaptic implications.
Biodegradation and Environmental Fate
The environmental fate and biodegradation of ethoxylated compounds, including ethyl tert-butyl ether (ETBE), offer insights into the potential environmental behavior of 2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride. Microorganisms capable of degrading ETBE in soil and groundwater have been identified, highlighting the importance of understanding the biodegradation pathways and environmental persistence of related compounds. These studies shed light on the microbial degradation of ether bonds and the influence of co-contaminants on biodegradation efficiency (Thornton et al., 2020).
Interactions with Biological Systems
Research on the interactions between ethanol and biological systems, including its effects on ion channels and receptor desensitization, provides a framework for understanding how 2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride might interact with similar molecular targets. Ethanol's influence on the desensitization of ligand-gated ion channels, which plays a significant role in its pharmacology, suggests that structurally related compounds could have comparable effects on receptor function and neurotransmission (Dopico & Lovinger, 2009).
properties
IUPAC Name |
2-[2-[(2,6-dichlorophenyl)methylamino]ethoxy]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c12-10-2-1-3-11(13)9(10)8-14-4-6-16-7-5-15;/h1-3,14-15H,4-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYVQQFUTXLBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCOCCO)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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